CAS number for [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol
CAS number for [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol
An In-depth Technical Guide to [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and target-binding affinity. The 2,6-bis(trifluoromethyl)pyridine motif, in particular, has emerged as a privileged structure, valued for the potent electron-withdrawing nature of its CF₃ groups which significantly modulates the electronic properties of the pyridine ring. This guide provides a comprehensive technical overview of a key derivative, [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol (CAS No. 1353878-03-1), a versatile building block for drug discovery. We present a validated, multi-step synthetic pathway, detailed experimental protocols, physicochemical properties, and explore its application in the development of next-generation therapeutics, such as kinase inhibitors.
Introduction: The Significance of Fluorinated Pyridines
Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, prized for their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic systems. The introduction of trifluoromethyl (-CF₃) groups enhances these properties, often leading to improved pharmacokinetic and pharmacodynamic profiles. The -CF₃ group is highly lipophilic and metabolically stable, and its strong electron-withdrawing character lowers the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[1] The 2,6-disubstituted pattern, as seen in the title compound, leverages these effects to create a unique chemical scaffold with significant potential in drug design.[2]
Physicochemical and Structural Properties
[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol is a specialized chemical intermediate. Its core identity and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1353878-03-1 | [3] |
| Molecular Formula | C₈H₅F₆NO | [3][4] |
| Molecular Weight | 245.12 g/mol | [3] |
| Monoisotopic Mass | 245.02753 Da | [4] |
| Predicted XlogP | 1.8 | [4] |
| Appearance | (Predicted) White to off-white solid | N/A |
Strategic Synthesis Pathway
A direct, single-step synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol is not prominently described in the literature. However, a robust and logical multi-step pathway can be constructed from well-established organometallic and functional group transformation methodologies, starting from the key intermediate, 4-Bromo-2,6-bis(trifluoromethyl)pyridine. This approach provides a reliable and scalable route for researchers.
The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol.
Step 1: Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)pyridine
The foundational step is the conversion of a hydroxyl-pyridine precursor to a versatile bromo-intermediate. The hydroxyl group is a poor leaving group, necessitating its conversion to a more reactive species for subsequent C-C bond formation. Bromination using an agent like phosphorus tribromide (PBr₃) is an effective and field-proven method.[5]
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Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 2,6-di(trifluoromethyl)-4-hydroxypyridine (1.0 eq.).
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Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus tribromide (PBr₃, approx. 1.5-2.0 eq.). The reaction is typically performed neat or in a high-boiling inert solvent.
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Reaction: Heat the reaction mixture cautiously in stages, often from 140°C up to 170°C, to drive the substitution to completion.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Workup: After cooling to room temperature, carefully quench the reaction mixture by slowly pouring it over ice water. Neutralize with a suitable base (e.g., NaHCO₃ solution).
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Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation to yield 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
Step 2 & 3: Grignard Reaction and Hydroxymethylation
With the bromo-intermediate in hand, the critical C-C bond formation can be achieved. A Grignard reaction provides a powerful method to convert the C-Br bond into a nucleophilic carbon center, which can then react with an electrophile. For the synthesis of a primary alcohol, formaldehyde is the ideal single-carbon electrophile.
Causality of Experimental Choices:
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Grignard Formation: The C4-Br bond on the electron-deficient pyridine ring is activated towards oxidative addition with magnesium metal, forming the corresponding Grignard reagent. Anhydrous conditions are critical as Grignard reagents are potent bases and will be quenched by water.
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Gaseous Formaldehyde: Using gaseous formaldehyde, generated by the thermal depolymerization of paraformaldehyde, is superior to aqueous formalin solutions which would instantly destroy the Grignard reagent.[6] Bubbling the gas through the cold Grignard solution ensures efficient reaction.
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Formaldehyde Generation Setup: In a separate flask, place dry paraformaldehyde (approx. 3-4 eq.). Equip the flask with a gas inlet for nitrogen and an outlet tube leading into the main reaction vessel (below the solvent surface).
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Grignard Formation: In a flame-dried, three-neck flask under argon, place magnesium turnings (1.2 eq.). Add a solution of 4-Bromo-2,6-bis(trifluoromethyl)pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) via an addition funnel. A crystal of iodine may be added to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard solution to 0°C in an ice bath.
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Reaction: Begin gently heating the paraformaldehyde-containing flask to 180-200°C while sweeping the generated gaseous formaldehyde into the stirred Grignard solution with a slow stream of nitrogen.
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Completion & Quench: After the addition is complete (indicated by consumption of the Grignard reagent via TLC analysis of quenched aliquots), stir the mixture at room temperature for an additional hour. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
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Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol.
Applications in Drug Discovery and Medicinal Chemistry
The 2,6-bis(trifluoromethyl)pyridine scaffold is a key pharmacophore. The two -CF₃ groups create a highly electron-deficient aromatic system, which alters the reactivity and potential interactions of the molecule.[5] This core is of significant interest in the development of kinase inhibitors, a major class of targeted cancer therapies.[5]
[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol serves as a crucial building block, allowing for the introduction of this valuable scaffold into larger, more complex molecules. The primary alcohol handle is a versatile functional group that can be readily modified.
Caption: Role of the title compound as a versatile intermediate in drug discovery.
Key Transformations and Rationale:
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Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) converts the alcohol to 2,6-bis(trifluoromethyl)pyridine-4-carboxaldehyde , an essential intermediate for reductive amination or Wittig-type reactions to build side chains.
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Further Oxidation: Stronger oxidation (e.g., with KMnO₄ or Jones reagent) can yield the corresponding carboxylic acid , which is a key handle for forming amide bonds—a fundamental linkage in many drug molecules.
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Halogenation: Conversion of the alcohol to a halomethyl group (e.g., using SOCl₂ to give 4-(chloromethyl)-...) creates an electrophilic site for nucleophilic substitution, allowing for the attachment of various fragments.
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Etherification: Williamson ether synthesis can be used to link the scaffold to other molecular components via a stable ether bond.
By leveraging these transformations, medicinal chemists can efficiently synthesize diverse libraries of compounds for screening against biological targets, accelerating the discovery of new therapeutic agents.
Conclusion
[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis, while multi-step, relies on reliable and well-understood chemical principles, making it an accessible yet highly valuable building block. The unique electronic properties imparted by the dual trifluoromethyl groups make it an attractive scaffold for targeting a range of biological systems, most notably kinases. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and utilize this potent intermediate in their drug discovery and development programs.
References
- [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol | 1353878-03-1. (n.d.). Moshang Chemical. Retrieved March 7, 2026.
- [2,6-bis(trifluoromethyl)pyridin-4-yl]methanol (C8H5F6NO). (n.d.). PubChemLite. Retrieved March 7, 2026.
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Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. Retrieved March 7, 2026, from [Link]
- Ito, S., et al. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026.
-
Kaposi, M., Witt, J., Cokoja, M., & Kühn, F. E. (n.d.). Reaction of Formaldehyde with Organometallic Reagents. Retrieved March 7, 2026, from [Link]
- Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 7, 2026.
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Shimizu, T., & Minamida, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved March 7, 2026, from [Link]
- The Strategic Role of 4-Bromo-2,6-bis(trifluoromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide. (n.d.). BenchChem. Retrieved March 7, 2026.
Sources
- 1. scilit.com [scilit.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
